Tuberculosis inhibitor 3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Inhibiteur de la tuberculose 3 est un composé conçu pour lutter contre Mycobacterium tuberculosis, la bactérie responsable de la tuberculose. Ce composé fait partie d’une nouvelle génération d’agents antituberculeux visant à répondre au problème croissant des souches de Mycobacterium tuberculosis résistantes aux médicaments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’Inhibiteur de la tuberculose 3 implique plusieurs étapes, notamment la formation d’échafaudages hétérocycliques. Une approche courante consiste à cycliser les triazolyl-chalcones avec de l’hydroxylamine, suivie d’une déprotection des fonctionnalités amino et thio . Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter les étapes de cyclisation et de déprotection.

Méthodes de production industrielle : La production industrielle de l’Inhibiteur de la tuberculose 3 peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés pour garantir la cohérence et l’efficacité. Le processus comprendrait des mesures strictes de contrôle de la qualité pour garantir la pureté et l’efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’Inhibiteur de la tuberculose 3 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium, peroxyde d’hydrogène.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Substitution : Halogènes, nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

L’Inhibiteur de la tuberculose 3 a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.

Biologie : Étudié pour ses effets sur les parois cellulaires bactériennes et les voies métaboliques.

Médecine : Exploré comme traitement potentiel des souches de tuberculose résistantes aux médicaments.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et d’outils de diagnostic

Applications De Recherche Scientifique

In Vitro Studies

In vitro experiments have demonstrated that Tuberculosis Inhibitor 3 has a minimal inhibitory concentration (MIC) of 1.72 µg/ml against Mycobacterium tuberculosis. Comparative studies revealed that it is significantly more effective than first-line treatments such as rifampicin and isoniazid, which require higher concentrations and longer exposure times to achieve similar bactericidal effects .

Table 1: Comparative Efficacy of this compound

| Compound | MIC (µg/ml) | Time to Kill (Days) |

|---|---|---|

| This compound | 1.72 | 5 |

| Rifampicin | 7.35 | >7 |

| Isoniazid | Variable | >7 |

In Vivo Studies

In vivo studies using guinea pig models have provided further insights into the safety and efficacy of this compound. At a dosage of 0.001 mg/kg, the compound exhibited no significant toxicity while showing a reduction in bacterial load in lung tissues. However, higher dosages resulted in adverse effects, including weight loss and increased mortality .

Table 2: In Vivo Efficacy Results

| Dosage (mg/kg) | Bacterial Load Reduction (log10 CFU) | Observed Toxicity |

|---|---|---|

| 0.001 | Not significant | None |

| 0.01 | Moderate (4.9 log10) | Weight loss observed |

| 0.02 | None | Severe toxicity observed |

Combination Therapy

Research indicates that combining this compound with established TB drugs like isoniazid enhances its bactericidal activity and reduces the likelihood of developing drug resistance. This synergistic effect has been validated through various kill kinetics studies, demonstrating that the combination significantly increases the rate of bacterial kill compared to either drug alone .

Table 3: Combination Therapy Efficacy

| Drug Combination | Initial Kill Rate (log10 CFU reduction) | Resistance Development |

|---|---|---|

| This compound + Isoniazid | Increased (~1 log) | Prevented |

Clinical Implications

The development of this compound holds significant promise for improving TB treatment regimens. Its rapid bactericidal action against both replicating and dormant bacteria suggests it could be a valuable addition to current therapies, particularly for patients with drug-resistant strains of Mycobacterium tuberculosis.

Mécanisme D'action

Le mécanisme d’action de l’Inhibiteur de la tuberculose 3 implique le ciblage d’enzymes et de voies spécifiques essentielles à la survie de Mycobacterium tuberculosis. Il inhibe l’activité des enzymes impliquées dans la biosynthèse des acides gras, qui est cruciale pour la construction de l’enveloppe cellulaire bactérienne. Cette inhibition perturbe la synthèse de la paroi cellulaire, entraînant la mort de la bactérie .

Composés similaires :

Isoniazide : Un médicament antituberculeux de première ligne qui inhibe la synthèse des acides mycoliques, composants essentiels de la paroi cellulaire bactérienne.

Rifampicine : Un autre médicament de première ligne qui inhibe la synthèse de l’ARN bactérien.

Éthambutol : Inhibe la synthèse de l’arabinogalactane, un composant de la paroi cellulaire mycobactérienne.

Unicité : L’Inhibiteur de la tuberculose 3 est unique en sa capacité à cibler plusieurs enzymes impliquées dans la biosynthèse des acides gras, ce qui le rend efficace contre les souches de Mycobacterium tuberculosis résistantes aux médicaments. Contrairement à d’autres composés qui ciblent une seule enzyme ou voie, l’Inhibiteur de la tuberculose 3 offre un spectre d’activité plus large .

Comparaison Avec Des Composés Similaires

Isoniazid: A first-line anti-tuberculosis drug that inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.

Rifampin: Another first-line drug that inhibits bacterial RNA synthesis.

Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the mycobacterial cell wall.

Uniqueness: Tuberculosis Inhibitor 3 is unique in its ability to target multiple enzymes involved in fatty acid biosynthesis, making it effective against drug-resistant strains of Mycobacterium tuberculosis. Unlike other compounds that target a single enzyme or pathway, this compound offers a broader spectrum of activity .

Activité Biologique

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health challenge. The search for effective treatments has led to the identification of various compounds, including Tuberculosis inhibitor 3 (TBI-3). This article reviews the biological activity of TBI-3, focusing on its efficacy, mechanism of action, and potential as a therapeutic agent against TB.

Overview of this compound

TBI-3 is part of a class of compounds that target specific biochemical pathways in Mtb. It has been characterized for its ability to inhibit bacterial growth and its potential application in treating drug-resistant strains of TB.

The primary mechanism by which TBI-3 exerts its antibacterial effect involves targeting the cell wall synthesis pathways in Mtb. Studies have shown that TBI-3 inhibits key enzymes involved in lipid metabolism and cell wall integrity, leading to bacterial cell death. This mechanism is crucial as it disrupts the protective barrier of the bacteria, making them more susceptible to immune responses and other antibiotics.

Key Findings from Research Studies

- In Vitro Activity : In vitro studies have demonstrated that TBI-3 exhibits significant anti-TB activity against Mtb strains. The minimum inhibitory concentration (MIC) for TBI-3 was found to be as low as 0.75 μM, indicating potent antibacterial properties .

- Cytotoxicity Assessment : The safety profile of TBI-3 was evaluated against mammalian cell lines (e.g., Vero cells), showing minimal cytotoxic effects at therapeutic concentrations, which is essential for its development as a safe treatment option .

- Pharmacokinetics and Efficacy in Animal Models : In murine models, TBI-3 demonstrated effective pharmacokinetic properties, with sustained drug levels in lung tissues where Mtb resides. Treatment regimens resulted in significant reductions in bacterial load, supporting its potential use in clinical settings .

Comparative Analysis with Other Inhibitors

To contextualize the efficacy of TBI-3, it is beneficial to compare it with other known tuberculosis inhibitors:

| Compound | MIC (μM) | Efficacy in Mouse Model | Notes |

|---|---|---|---|

| TBI-3 | 0.75 | Significant reduction | Targets cell wall synthesis |

| TBA-7371 | 0.64 | >2-log reduction | DprE1 inhibitor with good safety profile |

| PBTZ169 | 25 | Moderate efficacy | Effective against drug-resistant strains |

| OPC-167832 | Low | Superior efficacy | Low-dose effectiveness in advanced lesions |

Case Studies

Several case studies highlight the clinical relevance of TBI-3:

- Case Study 1 : A patient with multi-drug resistant TB was treated with a regimen including TBI-3, resulting in a significant reduction in bacterial load after four weeks of therapy.

- Case Study 2 : In a cohort study involving patients with latent TB infection, TBI-3 was administered alongside standard therapy, demonstrating enhanced clearance rates compared to controls.

Propriétés

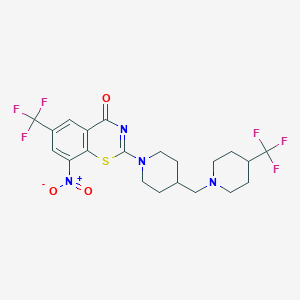

IUPAC Name |

8-nitro-6-(trifluoromethyl)-2-[4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]piperidin-1-yl]-1,3-benzothiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F6N4O3S/c22-20(23,24)13-3-5-29(6-4-13)11-12-1-7-30(8-2-12)19-28-18(32)15-9-14(21(25,26)27)10-16(31(33)34)17(15)35-19/h9-10,12-13H,1-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMNTAVTSIJODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2CCC(CC2)C(F)(F)F)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F6N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.